Isobutyronitrile oxide

Description

Significance of Nitrile Oxides as 1,3-Dipoles

Nitrile oxides, with the general structure R-C≡N⁺-O⁻, are a crucial class of organic intermediates. ijpcbs.com Their importance in synthetic chemistry stems from their classification as 1,3-dipoles. In 1961, Rolf Huisgen categorized nitrile oxides as members of this broader group, capable of undergoing 1,3-dipolar cycloaddition reactions. ijpcbs.comscispace.com This type of reaction is a powerful method for constructing five-membered heterocyclic rings, as it forms two new bonds in a single, often stereospecific, step. beilstein-journals.orgscielo.br

The cycloaddition of a nitrile oxide with a dipolarophile—a molecule containing a multiple bond, such as an alkene or alkyne—leads to the formation of valuable heterocyclic compounds. ijpcbs.com Specifically, reaction with an alkene yields a 2-isoxazoline, while reaction with an alkyne produces an isoxazole (B147169). wikipedia.orgnih.gov These isoxazoline (B3343090) and isoxazole rings are not merely stable final products; they are also versatile synthetic intermediates. ijpcbs.commdpi.com The nitrogen-oxygen bond within the ring can be readily cleaved under reductive conditions, unveiling a variety of functional groups and making them masked equivalents of aldol (B89426) or Claisen-type products. wikipedia.orgnih.gov This utility has cemented the role of nitrile oxide cycloadditions as a cornerstone in the synthesis of complex molecules, natural products, and pharmaceuticals. scispace.combohrium.com

Historical Context of Nitrile Oxide Generation and Reactivity

While the existence of some nitrile oxides dates back to the nineteenth century, the comprehensive development of their generation methods and synthetic applications occurred much more recently. ijpcbs.com Most nitrile oxides are highly reactive and transient species. ijpcbs.com In the absence of a suitable trapping agent (a dipolarophile), they tend to undergo rapid dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a reaction that can compete with the desired cycloaddition. ijpcbs.comscispace.commdpi.com

The challenge of controlling their reactivity spurred the development of various methods for their generation, particularly for in situ use, where the nitrile oxide is formed in the presence of the dipolarophile. researchgate.net The most common and historically significant methods for generating nitrile oxides all start from precursors that already contain the C-N-O atomic sequence. ijpcbs.comresearchgate.net

Common Methods for Nitrile Oxide Generation

| Generation Method | Precursor | Reagents | Reference |

|---|---|---|---|

| Dehydrohalogenation | Hydroximoyl halides | Base (e.g., triethylamine) | ijpcbs.com |

| Dehydration | Primary Nitroalkanes | Dehydrating agent (e.g., phenyl isocyanate) | ijpcbs.comwikipedia.org |

The development of mild oxidants like t-butyl hypochlorite (B82951) in combination with bis(tributyltin) oxide, which proceeds through an O-stannylated aldoxime intermediate, represented a significant advance, allowing the reaction to proceed efficiently under gentle conditions. ijpcbs.comrsc.org These varied methodologies provide chemists with a toolbox to generate nitrile oxides tailored to specific synthetic contexts.

Classification of Nitrile Oxides: Aromatic vs. Aliphatic Contexts

Nitrile oxides are broadly classified based on the nature of the 'R' group attached to the CNO moiety, primarily as aromatic or aliphatic. This classification is critical as it dictates the compound's stability, reactivity, and handling. rsc.org

Aromatic nitrile oxides benefit from the electronic effects of the aryl ring. Their stability can be dramatically enhanced by introducing bulky substituents at the ortho positions of the aromatic ring. researchgate.net This steric hindrance physically obstructs the dimerization pathway, making some aromatic nitrile oxides, like mesitylnitrile oxide, exceptionally stable crystalline solids that can be isolated and stored. ijpcbs.com

In contrast, aliphatic nitrile oxides, where 'R' is an alkyl group, generally lack such stabilizing features. They are typically more reactive and possess a greater tendency to dimerize, especially the lower, less sterically hindered members of the class. ijpcbs.com Their inherent instability often necessitates their in situ generation and immediate use in subsequent reactions. researchgate.net However, increasing the steric bulk of the alkyl group, for instance by using a tertiary butyl group, can increase the stability of an aliphatic nitrile oxide, allowing it to be generated and studied in solution. ijpcbs.com

Comparison of Aromatic and Aliphatic Nitrile Oxides

| Feature | Aromatic Nitrile Oxides | Aliphatic Nitrile Oxides |

|---|---|---|

| Attached Group | Aryl group | Alkyl group |

| General Stability | Generally more stable, can be isolated with bulky ortho-substituents. ijpcbs.comrsc.org | Generally less stable and more reactive, often generated in situ. ijpcbs.com |

| Dimerization Rate | Slower, especially with steric hindrance. ijpcbs.com | Faster, particularly for smaller alkyl groups. ijpcbs.com |

| Handling | Can be stable, crystalline solids (e.g., mesitylnitrile oxide). ijpcbs.com | Often transient intermediates in solution. |

| Stabilizing Factors | Steric hindrance from ortho groups, electronic effects. ijpcbs.comresearchgate.net | Steric bulk of the alkyl group (e.g., t-butyl). researchmap.jp |

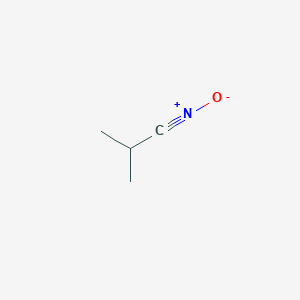

Overview of Isobutyronitrile (B166230) Oxide's Role as a Representative Aliphatic Nitrile Oxide

Isobutyronitrile oxide stands as a quintessential example of an aliphatic nitrile oxide. Its structure, featuring an isopropyl group attached to the nitrile oxide function, provides a clear and fundamental model for studying the reactivity characteristic of this class.

Properties of Isobutyronitrile Oxide

| Property | Value |

|---|---|

| Chemical Formula | C₄H₇NO |

| Molecular Weight | 85.1 g/mol |

| CAS Number | 56754-89-3 |

| Canonical SMILES | CC(C)C#[N+][O-] |

| Synonyms | 2-Methylpropanenitrile oxide, (2-Methylpropylidyne)azane oxide |

Data sourced from guidechem.com

As a typical aliphatic nitrile oxide, isobutyronitrile oxide is a reactive intermediate that readily participates in 1,3-dipolar cycloaddition reactions. researchgate.net It serves as a valuable reagent for the synthesis of 5-substituted isoxazolines and isoxazoles where the substituent is an isopropyl group. Its behavior in cycloaddition reactions, including aspects of regioselectivity and stereoselectivity, has been a subject of study to understand the fundamental principles governing the reactions of aliphatic nitrile oxides with various dipolarophiles. nih.govresearchgate.net Due to its representative nature, the findings from studies involving isobutyronitrile oxide can often be extrapolated to predict the behavior of other, more complex aliphatic nitrile oxides.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropanenitrile oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(2)3-5-6/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAOACJXSMOOTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C#[N+][O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563190 | |

| Record name | 2-Methylpropanenitrile oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56754-89-3 | |

| Record name | 2-Methylpropanenitrile oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies of Isobutyronitrile Oxide Reactivity

1,3-Dipolar Cycloaddition Reactions of Isobutyronitrile (B166230) Oxide

The 1,3-dipolar cycloaddition is a primary mode of reaction for isobutyronitrile oxide, enabling the synthesis of five-membered heterocycles like isoxazolines and isoxazoles from alkenes and alkynes, respectively. researchgate.net These [3+2] cycloaddition reactions are highly valued in organic synthesis for their efficiency in building molecular complexity. mdpi.com Mechanistic studies indicate that these reactions typically proceed through a concerted, though often asynchronous, one-step mechanism. nih.govnih.gov The degree of asynchronicity in the transition state is influenced by the electronic properties of both the nitrile oxide and the dipolarophile. mdpi.com

The regioselectivity of the cycloaddition—determining the orientation of the dipole relative to the dipolarophile—is a key feature of these reactions and is governed by both electronic and steric factors. mdpi.commdpi.com

The regiochemical outcome of the cycloaddition between isobutyronitrile oxide and various alkenes can be effectively rationalized by Frontier Molecular Orbital (FMO) theory. mdpi.com The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For reactions with electron-deficient alkenes (e.g., acrylates, acrylonitrile), the dominant interaction is between the HOMO of the nitrile oxide and the LUMO of the dipolarophile. This pairing typically leads to the formation of 5-substituted isoxazolines. anu.edu.au

Conversely, for electron-rich alkenes, the HOMOdipolarophile-LUMOdipole interaction gains importance. mdpi.com However, steric hindrance from the bulky isopropyl group on isobutyronitrile oxide often plays a decisive role, favoring the approach that minimizes steric repulsion, which also typically leads to the 5-substituted regioisomer. mdpi.commdpi.com Computational studies using Density Functional Theory (DFT) have corroborated these findings, showing that the transition states leading to 5-substituted isoxazolines are generally lower in energy. nih.govnih.gov DFT calculations have shown that such cycloadditions proceed through a one-step mechanism via asynchronous transition states. nih.govnih.gov

The nature of the substituents on the dipolarophile has a profound impact on both the rate and regioselectivity of the cycloaddition. Electron-withdrawing groups (EWGs) on the alkene, such as carbonyl or cyano groups, lower the energy of the dipolarophile's LUMO, accelerating the reaction by enhancing the HOMOdipole-LUMOdipolarophile interaction. anu.edu.au Electron-donating groups (EDGs), such as alkyl or alkoxy groups, raise the HOMO energy of the dipolarophile, which can also influence reactivity. anu.edu.au In most cases, regardless of the electronic nature of the substituent, the reaction with isobutyronitrile oxide overwhelmingly yields the 5-substituted isoxazoline (B3343090), highlighting the significant influence of steric factors. mdpi.com

| Dipolarophile | Substituent (R) | Electronic Nature | Predominant Regioisomer |

| Methyl acrylate | -COOCH₃ | Electron-withdrawing | 5-substituted mdpi.com |

| Acrylonitrile | -CN | Electron-withdrawing | 5-substituted |

| Styrene | -C₆H₅ | Electron-donating (resonance) | 5-substituted |

| Propylene (B89431) | -CH₃ | Electron-donating (inductive) | 5-substituted |

When isobutyronitrile oxide reacts with chiral or prochiral alkenes, the formation of stereoisomers is possible. The control of this stereoselectivity is a critical aspect for the application of these reactions in asymmetric synthesis. mdpi.com

The stereochemical outcome of the cycloaddition is determined by the geometry of the transition state, which is influenced by the relative trajectory of the approaching reactants. frontiersin.org These approaches, sometimes described as endo or exo (analogous to Diels-Alder terminology), dictate the facial selectivity of the addition to the dipolarophile. The transition state that minimizes steric interactions between the substituents on both the dipole and the dipolarophile is generally favored. For instance, in reactions with cyclic alkenes, the nitrile oxide will preferentially approach from the less sterically hindered face of the ring, leading to a high degree of diastereoselectivity. nih.gov

To achieve high levels of enantioselectivity, one effective strategy is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the dipolarophile. The auxiliary creates a chiral environment that directs the isobutyronitrile oxide to one of the two faces of the double bond, leading to the preferential formation of one enantiomer. researchgate.net Commonly used auxiliaries include Evans' oxazolidinones and Oppolzer's sultams, which can provide excellent stereocontrol. researchgate.net

Another powerful approach is the use of chiral Lewis acid catalysts. The Lewis acid coordinates to the dipolarophile (which must contain a Lewis basic site), creating a chiral complex that biases the approach of the nitrile oxide. organic-chemistry.org This catalytic method is highly attractive as it allows for the generation of enantiomerically enriched products from achiral starting materials. For example, chiral bis-titanium catalysts have been shown to be effective in promoting asymmetric 1,3-dipolar cycloadditions. organic-chemistry.org

| Strategy | Dipolarophile Type | Typical Stereoselectivity |

| Evans' Oxazolidinone Auxiliary | N-Acryloyl derivatives | >95% de |

| Oppolzer's Sultam Auxiliary | N-Acryloyl derivatives | >95% de |

| Chiral Lewis Acid (e.g., Ti(IV)-BINOL complex) | α,β-Unsaturated aldehydes | High ee organic-chemistry.org |

Reaction Kinetics and Thermodynamic Profiles of Cycloaddition Pathways

The [3+2] cycloaddition reactions of isobutyronitrile oxide are powerful methods for synthesizing five-membered heterocyclic rings, such as isoxazolines and isoxazoles, from alkenes and alkynes, respectively. researchgate.netnih.gov Mechanistic studies, largely supported by Density Functional Theory (DFT) calculations on analogous nitrile oxides, indicate that these reactions typically proceed through a concerted, one-step mechanism. nih.govmdpi.com The reaction is characterized as a polar process, and all attempts to locate hypothetical zwitterionic intermediates along the cycloaddition paths have been unsuccessful. mdpi.com

The kinetics of the reaction are governed by the activation Gibbs free energy (ΔG‡). For typical nitrile oxide cycloadditions with alkenes, these activation energies are moderately high, with calculated values often in the range of 33-35 kcal/mol in solvents like benzene (B151609) or dichloromethane (B109758) (DCM). nih.gov The thermodynamic profile is generally favorable, with the formation of the isoxazoline cycloadduct being an exergonic process, indicated by strongly negative Gibbs free energies of reaction (ΔG_rxn). nih.gov

The steric hindrance imposed by the two methyl groups in isobutyronitrile oxide plays a significant role in its reactivity. This steric bulk can influence the regioselectivity of the cycloaddition, favoring the formation of isomers where steric repulsion is minimized. mdpi.com For instance, in reactions with terminal alkenes, the formation of 5-substituted 3-isopropyl-2-isoxazolines is generally preferred. The steric effects can also slightly increase the activation barrier compared to less hindered nitrile oxides like acetonitrile (B52724) oxide.

Below is a representative table of calculated kinetic and thermodynamic parameters for the cycloaddition of a nitrile oxide with an alkene, illustrating the typical energy profile.

| Parameter | Pathway to Regioisomer A (e.g., 5-substituted) | Pathway to Regioisomer B (e.g., 4-substituted) | Solvent |

|---|---|---|---|

| Activation Gibbs Free Energy (ΔG‡) (kcal/mol) | 33.7 | 36.5 | Benzene |

| Reaction Gibbs Free Energy (ΔG_rxn) (kcal/mol) | -25.2 | -22.8 | Benzene |

| Activation Enthalpy (ΔH‡) (kcal/mol) | 18.0 | 20.5 | Gas Phase |

| Reaction Enthalpy (ΔH_rxn) (kcal/mol) | -40.1 | -38.0 | Gas Phase |

Note: Data are illustrative, based on computational studies of similar nitrile oxides. nih.govnih.gov Values can vary based on the specific alkene, solvent, and computational method used.

Dimerization Pathways to Furoxans and Related Byproducts

In the absence of a suitable dipolarophile, nitrile oxides, including isobutyronitrile oxide, can undergo a bimolecular reaction to form a 1,2,5-oxadiazole 2-oxide, commonly known as a furoxan. semanticscholar.org For isobutyronitrile oxide, this process yields 3,4-diisopropylfuroxan. Computational studies using DFT suggest that the dimerization is not a concerted [3+2] cycloaddition but rather a stepwise process. nih.gov The proposed mechanism involves the formation of a dinitrosoalkene intermediate that possesses considerable diradical character. nih.gov The rate-determining step in this pathway is the initial C-C bond formation between two nitrile oxide molecules. nih.gov

Factors Influencing Dimerization vs. Cycloaddition Selectivity

The competition between the desired [3+2] cycloaddition with a dipolarophile and the undesired dimerization to a furoxan is a critical aspect of nitrile oxide chemistry. mdpi.com Several factors govern the selectivity of these parallel reaction pathways:

Concentration : Dimerization is a second-order reaction with respect to the nitrile oxide concentration, while cycloaddition is first-order in nitrile oxide and first-order in the dipolarophile. Therefore, high concentrations of the nitrile oxide favor the dimerization pathway.

Reactivity of the Dipolarophile : The presence of a highly reactive or electron-deficient alkene or alkyne will rapidly trap the nitrile oxide in a cycloaddition reaction, outcompeting the dimerization process.

Steric Hindrance : The inherent structure of the nitrile oxide is a crucial determinant. The gem-dimethyl groups of isobutyronitrile oxide create significant steric hindrance. This sterics can retard the rate of dimerization, as observed in other ortho-substituted nitrile oxides which can be isolated as stable monomers under conditions where less hindered analogues readily dimerize. semanticscholar.org

Solvent : While solvent effects on the dimerization rate of some nitrile oxides have been observed to be slight, the choice of solvent can influence the relative rates of both cycloaddition and dimerization. rsc.org

Suppression Strategies for Undesired Dimerization Processes

To maximize the yield of the desired cycloaddition product, several strategies can be employed to suppress the formation of the furoxan byproduct:

In Situ Generation : The most common and effective method is the in situ generation of the nitrile oxide from a stable precursor (e.g., an aldoxime or hydroximoyl chloride) in the presence of the dipolarophile. semanticscholar.orgmdpi.com This ensures that the concentration of the nitrile oxide remains low throughout the reaction, minimizing the rate of the second-order dimerization.

High Dilution : Conducting the reaction under high dilution conditions also keeps the nitrile oxide concentration low, thereby disfavoring the bimolecular dimerization pathway.

Use of Excess Dipolarophile : Employing a stoichiometric excess of the alkene or alkyne can increase the rate of the cycloaddition relative to dimerization by ensuring the nitrile oxide is more likely to encounter a dipolarophile molecule.

Temperature Control : Optimizing the reaction temperature can help favor the desired pathway, although the effect is specific to the activation parameters of the competing reactions.

Radical Reactions Involving Isobutyronitrile Oxide or its Precursors

While isobutyronitrile oxide itself is a 1,3-dipolar species, radical pathways become relevant when considering its precursors, particularly isobutyronitrile. The 2-cyano-2-propyl radical, generated from isobutyronitrile via hydrogen abstraction or from the decomposition of initiators like 2,2'-azobis(isobutyronitrile) (AIBN), is a key intermediate in various radical-mediated transformations. rsc.orgacs.org

Radical Nitrile Oxidation Cycloaddition Processes

Radical-initiated processes can lead to the oxidative functionalization of alkenes using alkyl nitriles as a source of both the nitrile and alkyl fragments. acs.org In these reactions, a radical initiator, such as a peroxide, abstracts an α-hydrogen from isobutyronitrile to generate the stabilized 2-cyano-2-propyl radical. acs.org This radical can then add across the double bond of an alkene. The resulting radical adduct can undergo further oxidation and cyclization steps, often mediated by transition metals, to yield products like γ-butyrolactones after hydrolysis. acs.org

Computational studies on AIBN-initiated aerobic oxidation of alkenes show that the process is initiated by a peroxyl radical, not the isobutyronitrile radical itself. rsc.org The reaction can proceed through various radical intermediates, ultimately leading to oxidative cleavage of the alkene. rsc.org

Interplay with Other Radical Intermediates in Complex Systems

The 2-cyano-2-propyl radical can participate in complex reaction networks involving various other radical intermediates. In atmospheric or combustion chemistry, it can react with hydroxyl (•OH) radicals or molecular oxygen (O₂). acs.orgrsc.org The reaction with O₂ leads to the formation of a 2-cyano-2-propylperoxyl radical, a key species in oxidation and autoxidation chain reactions. rsc.org

This peroxyl radical can engage in several subsequent steps, including hydrogen abstraction to form a hydroperoxide, or addition to other unsaturated molecules. In radical chain processes, termination can occur through the combination of two 2-cyano-2-propyl radicals to form 2,3-dimethyl-2,3-dicyanobutane, or through cross-combination with other radical species present in the system.

The following table summarizes the types of radical intermediates derived from isobutyronitrile and their characteristic reactions.

| Radical Intermediate | Formation Method | Characteristic Reactions |

|---|---|---|

| 2-Cyano-2-propyl radical | H-abstraction from isobutyronitrile; AIBN decomposition | Addition to C=C bonds; Reaction with O₂; Radical-radical combination |

| 2-Cyano-2-propylperoxyl radical | Reaction of 2-cyano-2-propyl radical with O₂ | H-abstraction; Addition to alkenes; Cyclization |

| Alkoxy radical (from peroxy radical) | Decomposition of peroxy radical intermediates | C-C bond cleavage (β-scission); Isomerization (1,5-H shift) |

Theoretical and Computational Investigations of Isobutyronitrile Oxide

Electronic Structure Analysis of Isobutyronitrile (B166230) Oxide

The electronic structure of isobutyronitrile oxide dictates its chemical behavior. Computational methods are essential for elucidating properties such as molecular orbital energies and charge distribution, which are difficult to determine experimentally for reactive intermediates.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the reactivity of molecules, particularly in pericyclic reactions like 1,3-dipolar cycloadditions. taylorandfrancis.comwikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.compku.edu.cn For the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene (a dipolarophile), the relative energies of the HOMO and LUMO of both reactants determine the reaction's facility and regioselectivity.

The reactivity of nitrile oxides in these cycloadditions can be explained by the interaction between the FMOs of the dipole and the dipolarophile. mdpi.com The dominant interaction is typically between the HOMO of one component and the LUMO of the other. The smaller the energy gap between these interacting orbitals, the lower the activation energy of the reaction.

Computational studies on analogous nitrile oxides, such as 2,2-dimethylpropanenitrile oxide, reveal that these species possess a zwitterionic electronic structure. nih.gov This electronic nature influences their FMO energies and, consequently, their reactivity in cycloaddition reactions. nih.gov The FMO energies for a representative nitrile oxide in a cycloaddition reaction are presented in Table 1.

| Reactant | Orbital | Energy (eV) |

|---|---|---|

| Nitrile Oxide (e.g., 2,2-dimethylpropanenitrile oxide) | HOMO | -9.5 |

| Nitrile Oxide (e.g., 2,2-dimethylpropanenitrile oxide) | LUMO | -0.5 |

| Alkene (e.g., N-(cyclopent-2-en-1-yl)benzamide) | HOMO | -6.8 |

| Alkene (e.g., N-(cyclopent-2-en-1-yl)benzamide) | LUMO | 0.2 |

This interactive table presents typical FMO energy values for a nitrile oxide and an alkene, illustrating the basis for their reactivity in cycloaddition reactions. Data is generalized from computational studies on similar compounds.

The C≡N⁺-O⁻ functionality in isobutyronitrile oxide results in a significant dipole moment and a distinct charge distribution. The oxygen atom is electron-rich, while the nitrogen and carbon atoms of the nitrile oxide group are comparatively electron-deficient. This charge separation is fundamental to its character as a 1,3-dipole.

The polarization of the molecule can be understood as the density of permanent or induced electric dipole moments within the material. wikipedia.org In isobutyronitrile oxide, the inherent asymmetry in electronegativity leads to a permanent dipole. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the partial atomic charges, providing a quantitative picture of this charge distribution. These calculations typically show a substantial negative charge on the oxygen atom and a distribution of positive charge across the C-N-O fragment. This inherent polarization is a key factor in its reactivity, particularly in reactions with polar or polarizable substrates.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become a standard computational tool for investigating the mechanisms of organic reactions. nih.gov For isobutyronitrile oxide, DFT calculations can be employed to map out the potential energy surfaces of its reactions, identify transition states, and calculate activation barriers.

In a 1,3-dipolar cycloaddition reaction, isobutyronitrile oxide reacts with an alkene to form a five-membered isoxazoline (B3343090) ring. DFT calculations allow for the precise geometric and energetic characterization of the transition state (TS) for this process. These studies generally indicate a concerted, though often asynchronous, mechanism where the two new sigma bonds are formed in a single step but not necessarily at the same rate. nih.gov

The geometry of the transition state provides insights into the degree of bond formation and the stereochemical outcome of the reaction. For nitrile oxide cycloadditions, the transition states often exhibit a bent arrangement of the C-N-O group, deviating from the linear ground-state geometry.

DFT calculations are crucial for determining the activation energies (energy barriers) for different possible reaction pathways. For the cycloaddition of isobutyronitrile oxide, this includes assessing the barriers for the formation of different regioisomers. The relative heights of these barriers determine the selectivity of the reaction.

For instance, in the reaction of a nitrile oxide with an unsymmetrical alkene, two different regioisomeric products can be formed. DFT calculations of the respective transition state energies can predict which isomer will be favored. Computational studies on related systems have shown that these reactions can have high activation Gibbs free energies. nih.gov

An illustrative comparison of activation energies for competing cycloaddition pathways is provided in Table 2.

| Reaction Pathway | Activation Gibbs Free Energy (kcal/mol) in Dichloromethane (B109758) | Activation Gibbs Free Energy (kcal/mol) in Benzene (B151609) |

|---|---|---|

| Pathway to Regioisomer A | 20.1 | 19.6 |

| Pathway to Regioisomer B | 22.5 | 22.0 |

This interactive table presents hypothetical activation Gibbs free energy values for the formation of two different regioisomers in a nitrile oxide cycloaddition, demonstrating how DFT can be used to predict reaction outcomes. The data is based on values reported for analogous systems. nih.gov

The surrounding solvent can significantly influence the rates and selectivities of chemical reactions. wikipedia.org For the polar reactions of isobutyronitrile oxide, solvent effects are expected to be important. Computational models can account for the presence of a solvent either implicitly, by treating it as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

Studies on analogous nitrile oxide cycloadditions have shown that solvent polarity can have a modest effect on the reaction barriers. nih.gov For example, reactions carried out in a non-polar solvent like benzene may exhibit slightly lower activation energies compared to those in a more polar solvent like dichloromethane. nih.gov This is because the polarity of the solvent can differentially stabilize the reactants and the transition state. wikipedia.org The choice of solvent can therefore be a tool to modulate the energetics of the reaction.

High-Level Quantum Chemical Methods for Precise Mechanistic Insights

The intricate nature of nitrile oxide reactivity, characterized by complex electronic rearrangements, necessitates the use of high-level quantum chemical methods to achieve precise and reliable mechanistic insights. These computational tools allow for an accurate description of molecular structures, energies, and reaction pathways that may be difficult to probe experimentally. Among the most robust of these are coupled-cluster (CC) methods, which provide a rigorous framework for treating electron correlation—a key factor in the accurate determination of chemical energetics.

Coupled-Cluster Methods for Accurate Energy Determinations

Coupled-cluster (CC) theory stands as a cornerstone of modern computational chemistry for obtaining highly accurate energies for small to medium-sized molecules. wikipedia.org Methods such as Coupled-Cluster Singles and Doubles (CCSD) and its variant with a perturbative triples correction, CCSD(T), are often referred to as the "gold standard" due to their ability to systematically account for electron correlation effects. aps.orgfrontiersin.org

In the study of nitrile oxides, these methods have been pivotal. For instance, ab initio coupled-cluster theory at the CCSD and CCSD(T) levels has been applied to investigate the [3+2] and [3+3] cyclodimerisation processes of a series of small nitrile oxides (XCNO, where X = F, Cl, Br, CN, CH₃). rsc.org This level of theory is crucial for reliably calculating the kinetic energy barriers for competing reaction pathways, such as the concerted [3+2] cycloaddition versus multi-step pathways. rsc.org For these systems, CCSD calculations have been used to determine the energy barriers for concerted processes, providing data that supports experimental observations where certain products, like furoxans, are preferentially formed. rsc.org

The application of such high-level methods to isobutyronitrile oxide allows for the precise calculation of its ground-state energy, the energies of transition states for its various reactions (e.g., cycloadditions, dimerizations), and the energies of the resulting products. This accuracy is indispensable for building a quantitative understanding of its chemical behavior.

Exploration of Potential Energy Surfaces for Complex Transformations

While accurate energy calculations for stationary points (reactants, products, intermediates, and transition states) are vital, a complete mechanistic picture requires the exploration of the potential energy surface (PES) that connects them. The PES is a multidimensional landscape that maps the potential energy of a system as a function of its geometric coordinates. arxiv.org Computational methods allow chemists to map out the lowest energy paths on this surface, revealing the detailed steps of a chemical transformation.

Theoretical investigations into the dimerization of nitrile oxides have revealed complex, multi-step reaction pathways that would be challenging to elucidate solely through experimental means. rsc.org For example, the favored pathway for the formation of furoxans (1,2,5-oxadiazole-2-oxides) from small nitrile oxides does not proceed through a simple concerted cycloaddition. Instead, computational exploration of the PES indicates a multi-step reaction involving dinitrosoalkene-like intermediates that possess diradical character. rsc.org

The process begins with an initial C–C bond formation, which represents the rate-determining step for most substituents. rsc.org Following this, the resulting dinitrosoethylene diradical can navigate through several possible pathways on the PES, including low-energy, three-step routes that ultimately lead to the final furoxan product. rsc.org Mapping these intricate pathways, including the identification of multiple transition states and intermediates, is a key strength of computational chemistry in providing a granular view of complex transformations relevant to isobutyronitrile oxide. researchgate.net

Computational Modeling of Substituent Effects on Nitrile Oxide Stability and Reactivity

The stability and reactivity of the nitrile oxide functional group are highly sensitive to the nature of its substituent (R in R-CNO). Computational modeling provides a systematic way to quantify these substituent effects, offering predictive power for designing new reactions and understanding reactivity trends. By computationally analyzing a series of nitrile oxides with varying substituents, clear relationships between electronic properties and reactivity can be established. nih.gov

A quantum-chemical study on the dimerization of nitrile oxides (XCNO) provides a clear example of this approach. The kinetic energy barrier for the rate-determining step (C–C bond formation) was found to be strongly dependent on the substituent X. rsc.org The calculations, performed at a high level of theory, revealed a distinct trend related to the electronic properties of the substituent.

The computed Gibbs free energy of activation (ΔG₂₉₈) for the dimerization of various nitrile oxides is shown in the table below.

| Substituent (X) in XCNO | ΔG₂₉₈ (kJ mol⁻¹) for Dimerization Rate-Determining Step |

| F | 0 |

| Cl | 72 |

| Br | 90 |

| CH₃ | 104 |

| CN | 114 |

| Data sourced from a study using MR-AQCC(2,2)//UB3LYP/cc-pVTZ level of theory. rsc.org |

The data demonstrates that the activation barrier generally increases as the electronegativity of the substituent decreases and its π-donor ability increases. rsc.org The highly electronegative fluorine substituent leads to a barrierless dimerization, while the methyl group (CH₃) in acetonitrile (B52724) oxide presents a significant barrier of 104 kJ mol⁻¹. rsc.org This trend is crucial for predicting the behavior of isobutyronitrile oxide, which features an isopropyl group, ((CH₃)₂CH-). The isopropyl group is an even stronger electron-donating group than the methyl group. Based on the established trend, it can be predicted that isobutyronitrile oxide would exhibit a dimerization barrier that is comparable to or slightly higher than that of acetonitrile oxide, contributing to its relative stability and handling characteristics compared to more reactive nitrile oxides. Such computational models are invaluable for understanding how substituents modulate the delicate balance between stability and desired reactivity. acs.org

Advanced Spectroscopic Characterization Methodologies for Nitrile Oxides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates

NMR spectroscopy is a powerful tool for determining the precise molecular structure of chemical species. However, its application to unstable intermediates like isobutyronitrile (B166230) oxide is challenging due to the low concentrations and short lifetimes of these species. The generation of the nitrile oxide must occur within the NMR instrument to allow for detection before decomposition or dimerization.

Time-resolved NMR, often utilizing rapid-injection or continuous-flow techniques, is essential for observing the formation and subsequent reaction of transient species in real-time. In a typical setup, a precursor to isobutyronitrile oxide, such as 2-methylpropanal oxime or isobutyrohydroximoyl chloride, is mixed with a reagent (e.g., a base like triethylamine (B128534) for dehydrochlorination) immediately before or upon entry into the NMR probe.

By acquiring a series of spectra at rapid intervals, it is possible to monitor the reaction progress directly. This allows for the observation of signals corresponding to the starting materials, the transient isobutyronitrile oxide intermediate, and the final products (e.g., furoxan dimers or cycloaddition adducts). The rate of signal decay for the nitrile oxide and the rate of signal growth for the products provide crucial kinetic data about the reactivity and stability of the intermediate.

While ¹H NMR can provide information on the alkyl portion of the molecule, ¹³C and ¹⁵N NMR spectroscopy are particularly informative for characterizing the unique CNO functional group. The carbon atom in the nitrile oxide moiety is expected to have a distinct chemical shift that differentiates it from the carbon in the parent nitrile (isobutyronitrile) or related functional groups like isocyanates.

Direct experimental data for isobutyronitrile oxide is scarce due to its instability. However, studies on more stable analogs, such as 2,4,6-trimethylbenzonitrile (B1295322) oxide, indicate that the nitrile oxide carbon resonates in a unique region of the ¹³C NMR spectrum. For comparison, the known ¹³C NMR chemical shifts for the stable precursor, isobutyronitrile, are provided below. Computational studies based on Density Functional Theory (DFT) are often employed to predict the chemical shifts of such unstable species, aiding in the identification of transient signals in experimental spectra. nih.govtemple.edu

| Compound | Carbon Atom | 13C Chemical Shift (δ, ppm) |

|---|---|---|

| Isobutyronitrile | -CN | ~125.1 |

| (CH₃)₂CH- | ~23.0 | |

| (CH₃)₂CH- | ~20.1 | |

| Isobutyronitrile Oxide (Predicted) | -CNO | Predicted to be highly deshielded and distinct from nitrile carbon |

| (CH₃)₂CH- | Shift influenced by the adjacent CNO group | |

| (CH₃)₂CH- | Shift influenced by the adjacent CNO group |

Mass Spectrometry (MS) Techniques for Identification of Transient Species

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For transient species, the challenge lies in generating the neutral molecule and ionizing it for detection before it decomposes.

Techniques that couple a generation method with immediate analysis are critical. Flash Vacuum Pyrolysis-Mass Spectrometry (FVP-MS) is a powerful method for studying reactive intermediates. rug.nlnih.gov In this technique, a stable precursor is passed through a high-temperature tube under high vacuum, causing thermal decomposition to generate the desired transient species. The products exit the pyrolysis zone and are immediately introduced into the ion source of the mass spectrometer. For isobutyronitrile oxide, a suitable precursor like 3,4-diisopropylfuroxan could be used, which would be expected to undergo retro-cycloaddition upon heating to yield two molecules of the nitrile oxide.

The choice of ionization method is crucial for detecting a transient species without causing its fragmentation. "Hard" ionization methods like standard Electron Ionization (EI) often impart too much energy, leading to the decomposition of the molecular ion.

"Soft" ionization techniques are therefore preferred:

Photoionization (PI): Uses photons to gently ionize the molecule, often preserving the molecular ion.

Chemical Ionization (CI): Uses a reagent gas to produce ions through proton transfer or charge exchange, which is a much lower-energy process than EI.

Using these methods, one would expect to observe the molecular ion ([M]⁺) for isobutyronitrile oxide. The table below lists the expected m/z values for isobutyronitrile oxide and a key potential fragment.

| Species | Formula | Ion | Expected Exact Mass (m/z) | Note |

|---|---|---|---|---|

| Isobutyronitrile Oxide | C₄H₇NO | [M]⁺ | 85.0528 | Molecular Ion |

| Isobutyronitrile | C₄H₇N | [M-O]⁺ | 69.0578 | Fragment from loss of oxygen atom |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its characteristic bond vibrations. For reactive intermediates, matrix isolation is the most effective technique for obtaining high-resolution IR spectra. mdpi.com In this method, the species of interest is generated in the gas phase and co-deposited onto a cryogenic window (typically at ~10 K) with a large excess of an inert gas, such as argon. The inert matrix traps the individual molecules, preventing reaction and allowing for detailed spectroscopic study.

The key vibrational modes for nitrile oxides are the asymmetric and symmetric stretches of the -CNO group. While direct experimental spectra for isobutyronitrile oxide are not available, data from the closely related acetonitrile (B52724) oxide, studied in solution, provide an excellent reference. bohrium.com These frequencies are further supported by DFT calculations, which are a standard tool for assigning vibrational modes of unstable species. rsc.org The primary vibrations of the CNO group are highly characteristic and appear in regions of the IR spectrum that are often free from other interfering absorptions.

| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) | Observed Frequency for Acetonitrile Oxide (cm⁻¹) bohrium.com |

|---|---|---|---|

| νas(CNO) | Asymmetric stretch of the -CNO group | 2280 - 2320 | ~2305 |

| νs(CNO) | Symmetric stretch of the -CNO group | 1370 - 1390 | ~1381 |

| ν(C-C) | Stretch of the C-C single bond | 900 - 950 | ~928 |

| δ(CNO) | Bending of the -CNO group | 500 - 550 | ~530 |

For isobutyronitrile oxide, the spectrum would be expected to show these characteristic CNO absorptions, along with additional vibrational modes associated with the isopropyl group, such as C-H stretching and bending vibrations.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically used for detecting and characterizing species with unpaired electrons, such as free radicals. unibo.itmdpi.com While nitrile oxides are not radicals themselves, their reactions can sometimes proceed through radical intermediates, making EPR an essential tool for mechanistic investigations. nih.govnih.gov

Many radical intermediates are too short-lived to be detected directly by EPR under normal conditions. nih.gov The technique of spin trapping is employed to overcome this limitation. wikipedia.org It involves adding a "spin trap" compound to the reaction mixture. This compound reacts with the transient radical to form a much more stable paramagnetic species, known as a spin adduct, which has a longer half-life and can be readily detected by EPR. nih.govresearchgate.net

Commonly used spin traps include nitrones like α-phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). wikipedia.orginterchim.fr The resulting spin adduct is a persistent nitroxide radical whose EPR spectrum provides valuable information.

The EPR spectrum of a spin adduct serves as a structural fingerprint of the original transient radical. The spectrum's hyperfine splitting pattern, caused by the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H), allows for the identification of the trapped radical. unibo.itwikipedia.org

By identifying the specific radical intermediates formed during a reaction involving isobutyronitrile oxide, researchers can gain direct evidence for proposed reaction pathways. nih.gov For example, if a reaction is hypothesized to involve the homolytic cleavage of a bond to form a specific radical, the detection of the corresponding spin adduct via EPR would provide strong support for that mechanistic step. This approach is invaluable for distinguishing between concerted and stepwise radical pathways in complex chemical transformations.

Table 2. Common Spin Traps and Their Application

| Spin Trap | Abbreviation | Typical Radical Trapped | Characteristics of Spin Adduct |

|---|---|---|---|

| α-phenyl-N-tert-butylnitrone | PBN | Carbon-centered radicals | Adducts provide simple spectra, but less structural detail. utexas.edu |

X-ray Crystallography for Solid-State Structural Determination of Stable Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While highly reactive species like isobutyronitrile oxide cannot be crystallized and studied directly, this technique is essential for characterizing its stable derivatives. acs.org

The most common stable derivatives of nitrile oxides are the products of 1,3-dipolar cycloaddition reactions (e.g., isoxazolines and isoxazoles) or dimerization (e.g., furoxans). nih.govacs.org By obtaining a single crystal of such a derivative, X-ray diffraction analysis can provide accurate measurements of bond lengths, bond angles, and torsional angles. This information confirms the molecular structure of the product, provides insight into its stereochemistry, and reveals details about intermolecular interactions and packing in the solid state. acs.org Such structural data is fundamental to confirming reaction outcomes and understanding the stereoselectivity of processes involving isobutyronitrile oxide.

Table 3. Illustrative Crystallographic Data for a Benzonitrile Oxide Dimer Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₈Cl₂N₂O₂ |

| Compound | bis(4-chlorophenyl)furoxan |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.654 |

| b (Å) | 11.231 |

| c (Å) | 7.345 |

| β (°) | 101.54 |

Data is representative of a stable derivative obtained from a nitrile oxide, illustrating the type of structural information determined via X-ray crystallography. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.